

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1461676

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An In-depth Technical Guide to **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid**: Properties, Reactivity, and Applications

Introduction: A Key Building Block in Modern Synthesis

Boronic acids are a cornerstone of modern organic chemistry, prized for their versatility, stability, and low toxicity.^[1] First synthesized in 1860, these organoboron compounds have become indispensable as building blocks and synthetic intermediates.^[1] Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[2][3][4]} This reaction's mild conditions and high functional group tolerance have made it a favorite in academic and industrial labs, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[4][5]}

Within this vital class of reagents, **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** has emerged as a particularly valuable heterocyclic building block. Its unique substitution pattern—a pyridine core functionalized with a fluorine atom, a methoxy group, and the reactive boronic acid moiety—offers a sophisticated tool for introducing highly functionalized pyridine rings into complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, reactivity, and critical role in synthetic applications.

Physicochemical and Structural Properties

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is typically a white to off-white crystalline powder.^[5] Its structural features are pivotal to its chemical behavior. The pyridine nitrogen, the electronegative fluorine atom, and the electron-donating methoxy group collectively influence the reactivity of both the boronic acid and the aromatic ring.

Property	Value
CAS Number	856250-60-7 ^{[5][6]}
Molecular Formula	C ₆ H ₇ BFNO ₃ ^{[5][6]}
Molecular Weight	170.93 g/mol ^[5]
Appearance	White to off-white crystalline powder ^[5]
Synonyms	3-Fluoro-2-methoxypyridine-5-boronic acid ^{[5][6]}
Storage Conditions	Store at 2 - 8 °C ^[5]

Reactivity Profile: The Interplay of Substituents

The synthetic utility of **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** is dictated by the electronic properties of its substituents. Understanding their individual and collective effects is crucial for predicting reactivity and optimizing reaction conditions.

- **Boronic Acid Group (-B(OH)₂)**: This is the primary reactive site for cross-coupling reactions. To participate in the Suzuki-Miyaura catalytic cycle, it must be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the key transmetalation step.^[2]
- **Pyridine Ring**: The nitrogen atom within the aromatic ring acts as an electron sink, generally making the pyridine ring electron-deficient compared to benzene. This influences its coordination to metal catalysts and its susceptibility to certain side reactions.
- **Fluoro Group (-F)**: As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect. This further decreases the electron density of the pyridine ring and can influence the Lewis acidity of the boron atom.

- **Methoxy Group (-OCH₃):** In contrast, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. This partially counteracts the electron-withdrawing effects of the fluorine and the ring nitrogen.

Caption: Electronic influences within the molecule.

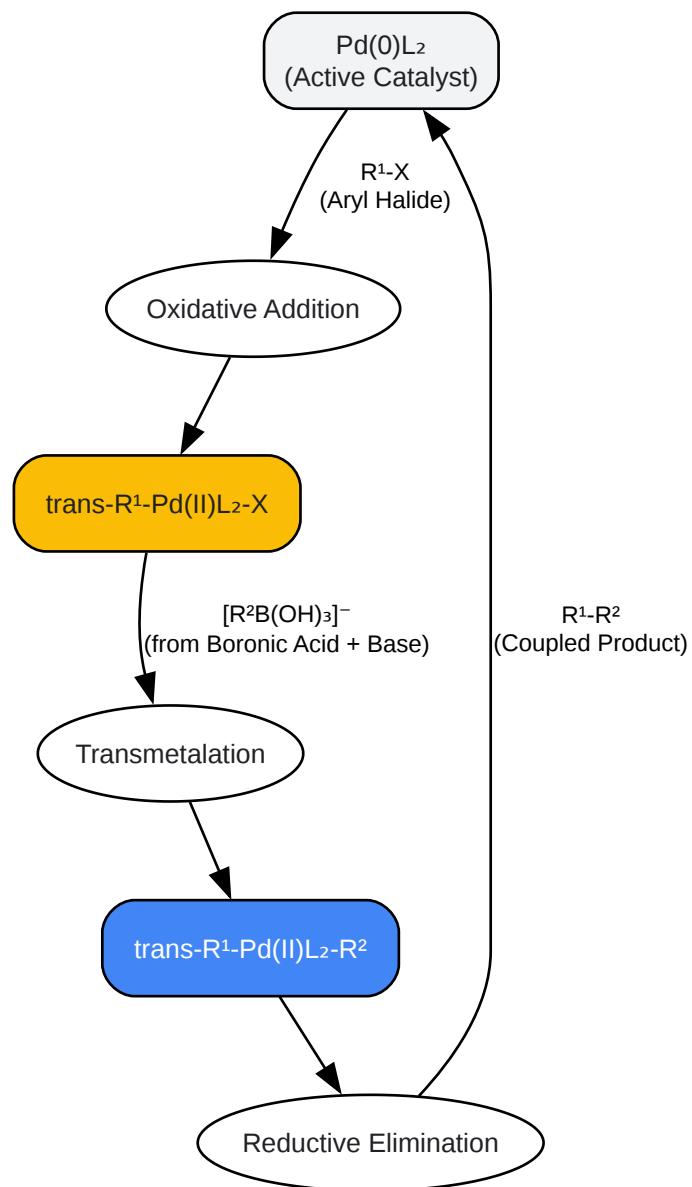
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)–C(sp²) bond with various organic halides and pseudohalides (e.g., triflates).[\[2\]](#)[\[3\]](#)[\[5\]](#)

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid (R²-B(OH)₂), activated by a base to form a boronate (R²-B(OH)₃⁻), transfers its organic group (R²) to the palladium center, displacing the halide. This is the crucial step where the new carbon-carbon bond framework is assembled on the metal center.
- **Reductive Elimination:** The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.



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Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

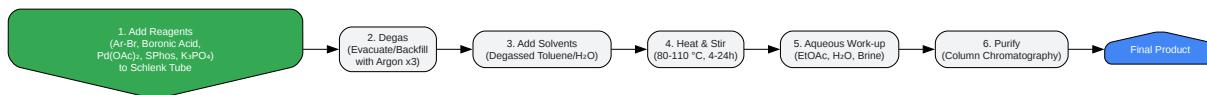
Objective: To couple **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** with a generic aryl bromide.

Materials:

- **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate (K_3PO_4) (2.5 equivalents)
- Toluene and Water (e.g., 10:1 v/v)
- Reaction vessel (e.g., Schlenk tube)
- Inert gas supply (Nitrogen or Argon)

Methodology:

- Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid**, $\text{Pd}(\text{OAc})_2$, SPhos, and K_3PO_4 .
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.
- Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture is typically biphasic.^[3]
- Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or LC-MS, usually 4-24 hours).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.



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Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Discovery and Beyond

The incorporation of the 5-fluoro-6-methoxypyridine moiety is a strategic choice in medicinal chemistry. This structural motif can modulate a compound's pharmacokinetic properties, such as metabolic stability, solubility, and cell permeability, while also providing new vectors for hydrogen bonding and other crucial interactions with biological targets.

- **Pharmaceutical Development:** This building block is a key intermediate in the synthesis of molecules targeting cancer and infectious diseases, where it contributes to enhancing drug efficacy.^[5] The rise of boronic acid-containing drugs, including the proteasome inhibitor Bortezomib, underscores the value of this chemical class in medicine.^{[1][7]}
- **Bioconjugation:** It can be employed in processes to link biomolecules to drugs or imaging agents, potentially improving target specificity and reducing off-target side effects.^[5]
- **Materials Science:** The unique electronic properties of the fluoro-methoxypyridine unit make it a candidate for developing advanced materials like sensors and catalysts.^[5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** is essential.

- **Hazards:** The compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.^{[8][9]}

- Handling: Always handle in a well-ventilated area or a fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10] Avoid creating dust.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability and to prevent dehydration/anhydride formation, refrigeration at 2-8 °C is recommended.[5]

Conclusion

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined reactivity, governed by a sophisticated interplay of electronic effects, makes it a reliable and versatile partner in Suzuki-Miyaura cross-coupling. For researchers in drug discovery, medicinal chemistry, and materials science, this compound provides a direct and efficient route to novel, highly functionalized pyridine-containing molecules, paving the way for the next generation of therapeutics and advanced materials.

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- To cite this document: BenchChem. [(5-Fluoro-6-methoxypyridin-3-yl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1461676#5-fluoro-6-methoxypyridin-3-yl-boronic-acid-chemical-properties>

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